molecular formula C21H19F2N3O2 B11364858 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11364858
M. Wt: 383.4 g/mol
InChI Key: XLCCOAHXIBLFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of indole and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of pyrrolidine-3-ol derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability .

Properties

Molecular Formula

C21H19F2N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H19F2N3O2/c22-15-2-1-3-17(9-15)25-21(28)14-8-20(27)26(12-14)7-6-13-11-24-19-5-4-16(23)10-18(13)19/h1-5,9-11,14,24H,6-8,12H2,(H,25,28)

InChI Key

XLCCOAHXIBLFIL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)F)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.